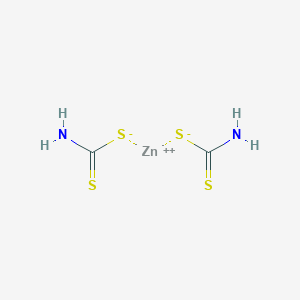
zinc;dicarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc dithiocarbamate is a coordination compound formed by the reaction of zinc ions with dithiocarbamate ligands. These compounds are known for their diverse structural properties and extensive applications in various fields, including medicine, catalysis, and material science . The presence of two sulfur atoms in the dithiocarbamate ligand allows for different coordination modes, enhancing the possibility for complex formation .
Méthodes De Préparation
Zinc dithiocarbamate can be synthesized through several methods. One common method involves the reaction of zinc oxide with carbon disulfide and an amine in an organic solvent . Another method includes the reaction of zinc salts with dithiocarbamate salts, which are prepared by reacting secondary amines with carbon disulfide and sodium hydroxide . Industrial production often employs the wet alkali method, where sodium dibutyl dithiocarbamate is synthesized and then reacted with zinc sulfate or hydrochloride .
Analyse Des Réactions Chimiques
Zinc dithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form thiuram disulfides . It also reacts with transition metal salts to form a wide variety of transition metal dithiocarbamate complexes . Common reagents used in these reactions include carbon disulfide, sodium hydroxide, and zinc salts . The major products formed from these reactions are typically metal-dithiocarbamate complexes .
Applications De Recherche Scientifique
Zinc dithiocarbamate has numerous scientific research applications. It is widely used as a catalyst in the vulcanization of rubber . Additionally, it serves as a single-source precursor for the synthesis of zinc sulfide nanomaterials . In the biomedical field, zinc dithiocarbamate is used to synthesize biocompatible polyurethanes for medical applications .
Mécanisme D'action
The mechanism of action of zinc dithiocarbamate involves the coordination of zinc ions with the sulfur atoms of the dithiocarbamate ligand . This coordination enhances the stability and reactivity of the compound. In biological systems, zinc dithiocarbamate can interact with metal-containing enzymes, potentially inhibiting their activity through a chelation mechanism . This interaction can affect various molecular targets and pathways, including DNA, proteins, and enzymes .
Comparaison Avec Des Composés Similaires
Zinc dithiocarbamate can be compared with other similar compounds such as nickel dithiocarbamate and copper dithiocarbamate . While all these compounds share similar structural features, zinc dithiocarbamate is unique in its ability to form stable complexes with a wide range of metals . Additionally, zinc dithiocarbamate exhibits exceptional catalytic performance in the synthesis of polyurethanes compared to other organozinc compounds like zinc acetylacetonate and zinc neodecanoate .
Propriétés
Numéro CAS |
18984-88-8 |
|---|---|
Formule moléculaire |
C2H4N2S4Zn |
Poids moléculaire |
249.7 g/mol |
Nom IUPAC |
zinc;dicarbamodithioate |
InChI |
InChI=1S/2CH3NS2.Zn/c2*2-1(3)4;/h2*(H3,2,3,4);/q;;+2/p-2 |
Clé InChI |
MBBWTVUFIXOUBE-UHFFFAOYSA-L |
SMILES |
C(=S)(N)[S-].C(=S)(N)[S-].[Zn+2] |
SMILES canonique |
C(=S)(N)[S-].C(=S)(N)[S-].[Zn+2] |
Synonymes |
Zinc dithiocarbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















